![molecular formula C10H4Cl2F3N3O2 B14335567 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- CAS No. 106204-45-9](/img/structure/B14335567.png)
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- is a heterocyclic compound that features a pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- typically involves the use of the Vilsmeier-Haack reagent (POCl3/DMF) for formylation of aromatic and heteroaromatic substrates . The process begins with the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with ethyl cyanoacetate under organic solvent conditions to form an intermediate. This intermediate is then reacted with formaldehyde under inert gas protection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the production time and cost .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and other functionalized heterocycles .
Applications De Recherche Scientifique
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fipronil: A well-known insecticide with a similar structure, used for pest control.
Ethiprole: Another insecticide with a similar pyrazole core, used for controlling various insects.
Uniqueness
1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
106204-45-9 |
|---|---|
Formule moléculaire |
C10H4Cl2F3N3O2 |
Poids moléculaire |
326.06 g/mol |
Nom IUPAC |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitropyrazole |
InChI |
InChI=1S/C10H4Cl2F3N3O2/c11-7-1-5(10(13,14)15)2-8(12)9(7)17-4-6(3-16-17)18(19)20/h1-4H |
Clé InChI |
SOKAMWBADQJOEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


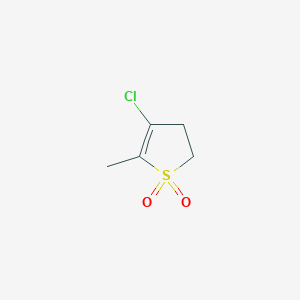
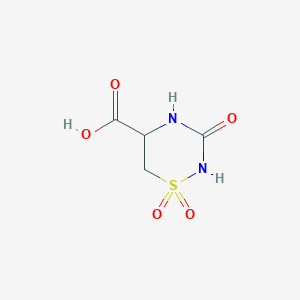
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
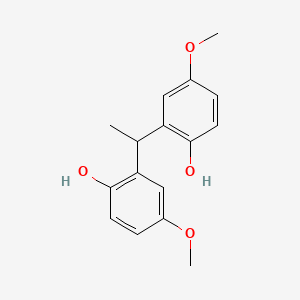
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
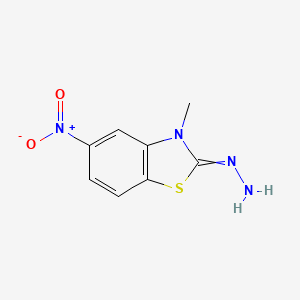
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
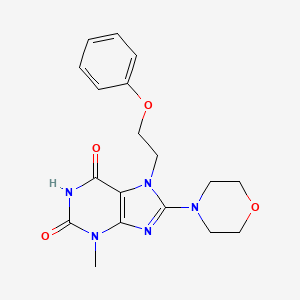
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
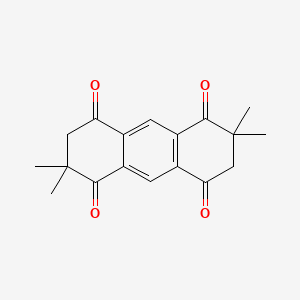
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
